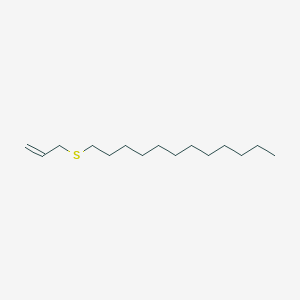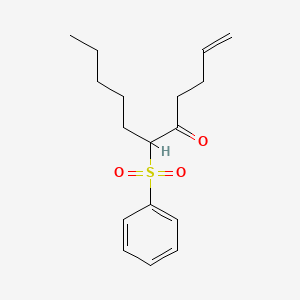
6-(Benzenesulfonyl)undec-1-EN-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Benzenesulfonyl)undec-1-en-5-one is a chemical compound with the molecular formula C17H24O3S It is characterized by the presence of a benzenesulfonyl group attached to an undec-1-en-5-one backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfonyl)undec-1-en-5-one typically involves the reaction of benzenesulfonyl chloride with an appropriate undec-1-en-5-one precursor. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or toluene, and the reaction is typically performed at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
6-(Benzenesulfonyl)undec-1-en-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzenesulfonic acid or sulfonate esters.
Reduction: Formation of benzenesulfide or benzenethiol derivatives.
Substitution: Formation of various substituted benzenesulfonyl compounds.
科学的研究の応用
6-(Benzenesulfonyl)undec-1-en-5-one has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(Benzenesulfonyl)undec-1-en-5-one involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Benzenesulfonyl Chloride: A precursor used in the synthesis of 6-(Benzenesulfonyl)undec-1-en-5-one.
Benzenesulfonic Acid: An oxidation product of benzenesulfonyl compounds.
Benzenethiol: A reduction product of benzenesulfonyl compounds.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of an alkene and a benzenesulfonyl group.
特性
CAS番号 |
80945-32-0 |
|---|---|
分子式 |
C17H24O3S |
分子量 |
308.4 g/mol |
IUPAC名 |
6-(benzenesulfonyl)undec-1-en-5-one |
InChI |
InChI=1S/C17H24O3S/c1-3-5-8-14-17(16(18)13-6-4-2)21(19,20)15-11-9-7-10-12-15/h4,7,9-12,17H,2-3,5-6,8,13-14H2,1H3 |
InChIキー |
RNBZKUPIPGVPMI-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C(=O)CCC=C)S(=O)(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


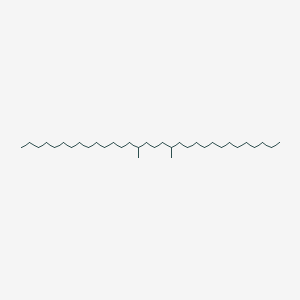

![[(4-Nitrophenyl)methylidene]propanedial](/img/structure/B14421475.png)
![2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14421477.png)
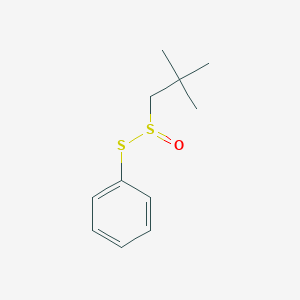
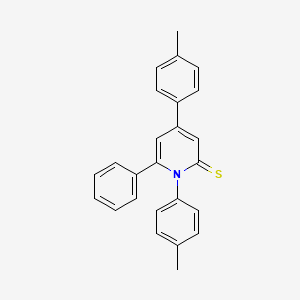
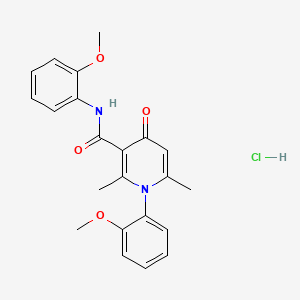
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)
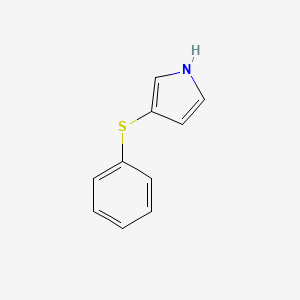
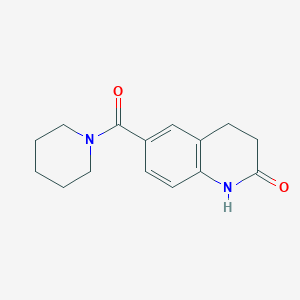
![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)

